3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate
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Overview
Description
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate is an organic compound that features a methoxyphenyl group attached to a prop-2-en-1-yl methyl carbonate moiety
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction conditions often include heating and stirring to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anti-inflammatory and neuroprotective properties.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a role in inflammatory and neurodegenerative processes . The compound may also interact with other pathways, such as those involving monoamine oxidase B (MAO-B) and mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate can be compared with similar compounds such as:
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound also features a methoxyphenyl group and has been studied for its anti-inflammatory properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
496789-06-1 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)prop-2-enyl methyl carbonate |
InChI |
InChI=1S/C12H14O4/c1-14-11-7-5-10(6-8-11)4-3-9-16-12(13)15-2/h3-8H,9H2,1-2H3 |
InChI Key |
JIQAMJBYCRDPGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCOC(=O)OC |
Origin of Product |
United States |
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